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Compound of Interest

Compound Name: Lenalidomide-PEG1-azide

Cat. No.: B8103741 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

on the Structure, Properties, and Application of Lenalidomide-PEG1-azide.

Introduction
Lenalidomide-PEG1-azide is a specialized chemical probe and building block integral to the

development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the potent

immunomodulatory agent lenalidomide, which serves as a ligand for the E3 ubiquitin ligase

Cereblon (CRBN), connected via a single polyethylene glycol (PEG1) linker to a terminal azide

group. This azide functionality allows for its straightforward conjugation to a target protein

ligand through "click chemistry," facilitating the creation of heterobifunctional degraders. This

document provides a comprehensive overview of its chemical structure, physicochemical

properties, mechanism of action, and detailed experimental protocols for its application in

contemporary drug discovery.

Chemical Structure and Physicochemical Properties
Lenalidomide-PEG1-azide is a derivative of lenalidomide, functionalized to enable its use in

bioconjugation. The core structure comprises the 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline

moiety of lenalidomide, which is essential for its binding to Cereblon.
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The key physicochemical properties of Lenalidomide-PEG1-azide are summarized in the table

below for easy reference and comparison.

Property Value Source

Molecular Formula C₁₇H₂₀N₆O₄ [1]

Molecular Weight 372.39 g/mol [1]

CAS Number 2399455-45-7 [1]

Appearance Solid MedChemExpress

Purity ≥95% [1]

Solubility
DMSO: 100 mg/mL (258.83

mM)
MedChemExpress

Storage Conditions
Powder: -20°C for 3 years. In

solvent: -80°C for 6 months
MedChemExpress

Mechanism of Action
The biological activity of Lenalidomide-PEG1-azide is derived from its lenalidomide

component, which hijacks the activity of the Cereblon E3 ubiquitin ligase complex.

Hijacking the Ubiquitin-Proteasome System
Lenalidomide and its analogues function as "molecular glues" by binding to Cereblon (CRBN),

a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. This binding

event alters the substrate specificity of the complex, inducing the recruitment, ubiquitination,

and subsequent proteasomal degradation of neo-substrates, most notably the Ikaros family

zinc finger transcription factors IKZF1 and IKZF3. These transcription factors are crucial for the

survival of malignant plasma cells in multiple myeloma. By inducing their degradation,

lenalidomide exerts its potent anti-neoplastic and immunomodulatory effects. In the context of a

PROTAC, the Lenalidomide-PEG1-azide moiety serves to bring the entire E3 ligase

machinery into close proximity with a target protein of interest, leading to the target's

ubiquitination and degradation.
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PROTAC-Mediated Protein Degradation
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PROTAC Mechanism of Action

Experimental Protocols
While a specific, detailed synthesis protocol for Lenalidomide-PEG1-azide is not readily

available in the public domain, its application in the synthesis of PROTACs via click chemistry

is a key experimental procedure. Below are representative protocols for both copper-catalyzed

and strain-promoted azide-alkyne cycloaddition reactions.

Key Experiment: PROTAC Synthesis via Copper-
Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of Lenalidomide-PEG1-azide to an alkyne-

functionalized target protein ligand.
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Materials:

Lenalidomide-PEG1-azide

Alkyne-functionalized target protein ligand

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

Sodium Ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)

Procedure:

Dissolve the alkyne-functionalized target protein ligand (1.0 equivalent) and Lenalidomide-
PEG1-azide (1.1 equivalents) in the chosen solvent.

Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in water).

Prepare a catalyst premix by combining CuSO₄ (e.g., 20 mM in water) and THPTA (e.g., 50

mM in water) in a 1:5 molar ratio. Let this solution stand for 1-2 minutes.

To the solution from step 1, add the Sodium Ascorbate stock solution to a final concentration

of 5 mM.

Add the catalyst premix to the reaction mixture to a final copper concentration of 0.10 mM.

Stir the reaction at room temperature for 1-12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, the reaction mixture can be quenched by adding EDTA to chelate the

copper, followed by standard purification procedures such as reverse-phase HPLC.[2]
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Key Experiment: PROTAC Synthesis via Strain-
Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is advantageous for biological systems as it does not require a cytotoxic copper

catalyst.[3]

Materials:

Lenalidomide-PEG1-azide

DBCO (Dibenzocyclooctyne) or BCN (Bicyclononyne) functionalized target protein ligand

Reaction Buffer (e.g., Phosphate-buffered saline (PBS) pH 7.4)

Organic co-solvent (if needed for solubility, e.g., DMSO)

Procedure:

Dissolve the Lenalidomide-PEG1-azide in the reaction buffer to a final concentration of 1-10

mM.

Dissolve the DBCO-functionalized target protein ligand in a minimal amount of DMSO and

then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) is typically

used.

Mix the solutions of the azide and the DBCO-functionalized ligand.

Incubate the reaction mixture at room temperature or 37°C for 1-24 hours.

Monitor the reaction progress by analytical techniques such as LC-MS.

Purify the resulting PROTAC using methods like reverse-phase HPLC.[4]
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PROTAC Synthesis Workflow (CuAAC)
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PROTAC Synthesis Workflow
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Conclusion
Lenalidomide-PEG1-azide is a critical tool for the rational design and synthesis of PROTACs.

Its well-defined structure, characterized physicochemical properties, and the robust reactivity of

its terminal azide group make it an invaluable component in the development of novel

therapeutics based on targeted protein degradation. The provided protocols offer a solid

foundation for researchers to utilize this reagent effectively in their drug discovery endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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